ethyl 4-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidinone core substituted with methyl groups at positions 5 and 4. The molecule features a sulfanylacetamido linker bridging the thienopyrimidine moiety to an ethyl benzoate ester. Thienopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-4-26-18(25)12-5-7-13(8-6-12)20-14(23)9-27-19-21-16(24)15-10(2)11(3)28-17(15)22-19/h5-8H,4,9H2,1-3H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRLOOUBFYJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The intermediate thienopyrimidine-4-one can then be further functionalized to introduce the sulfanylacetamido group and the benzoate ester.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient cyclization and functionalization steps. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-d]pyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols or amines.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool for studying biological pathways.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can bind to the active site of enzymes, inhibiting their activity and affecting downstream biological pathways. The sulfanylacetamido group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A: N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide ()
- Structural Differences: Core: Shares a benzothieno[2,3-d]pyrimidine core but incorporates a hexahydro ring system, enhancing conformational rigidity. Substituents: Features a 3-ethyl group and a sulfamoylphenylacetamide side chain, contrasting with the target compound’s 5,6-dimethyl and ethyl benzoate groups.
Compound B: 4-Imino-2,7-dimethyl-5,6,7,8-tetrahydro-4H-1-benzothieno[2,3-d]pyrimidin-3-amine ()
- Structural Differences: Core: Contains a tetrahydrobenzothienopyrimidine scaffold with an imino group at position 3. Substituents: Lacks the sulfanylacetamido-benzoate side chain, instead bearing a primary amine at position 3.
- Functional Implications: The imino group may facilitate hydrogen bonding with biological targets, while the absence of an ester group limits metabolic liability compared to the target compound .
Functional Group Comparisons
Sulfanyl Linkers :
- The target compound and Compound A both utilize a sulfanyl (-S-) linker. In Compound A, this linker connects to a hexahydrobenzothienopyrimidine, whereas the target compound links to a simpler thienopyrimidinone. Sulfanyl groups enhance stability against enzymatic degradation but may reduce oxidative stability compared to ether or amine linkers .
Ester vs. Amide Termini :
- The target compound’s ethyl benzoate ester contrasts with the sulfonamide in Compound A and the primary amine in Compound B. Esters are prone to hydrolysis, which could shorten the half-life but facilitate prodrug strategies. In contrast, amides (as in Compound A) offer greater metabolic stability .
Biological Activity
Ethyl 4-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organosulfur compound with significant biological activity. Its molecular structure features a thieno[2,3-d]pyrimidine core, which is known to exhibit various pharmacological properties. This article aims to provide a comprehensive analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 366.5 g/mol
- CAS Number : 650604
Biological Activity
The compound has been studied for its potential in various biological applications, particularly in the fields of oncology and infectious diseases. Below are some key findings related to its biological activity:
- Antimicrobial Properties : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial effects against a range of pathogens. The presence of the thieno[2,3-d]pyrimidine moiety is believed to enhance this activity by disrupting cellular processes in bacteria and fungi.
- Anticancer Activity : Research has shown that derivatives of thieno[2,3-d]pyrimidines can inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have demonstrated that these compounds can target specific signaling pathways involved in cancer cell proliferation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, inhibition of certain kinases and phosphodiesterases has been reported, which may contribute to its therapeutic effects in conditions such as hypertension and cancer.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for elucidating the biological activity of this compound. Key aspects include:
- Functional Groups : The presence of sulfur and nitrogen atoms within the structure plays a vital role in enhancing biological interactions.
| Functional Group | Role in Activity |
|---|---|
| Thieno[2,3-d]pyrimidine | Core structure contributing to anticancer properties |
| Sulfanyl group | Enhances enzyme inhibition and antimicrobial activity |
| Acetamido group | May improve solubility and bioavailability |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Thieno[2,3-d]pyrimidine Core : This can be achieved through condensation reactions between thiophene derivatives and pyrimidine precursors under acidic or basic conditions.
- Introduction of Sulfanyl Group : This step may involve nucleophilic substitution reactions where sulfur-containing reagents are introduced to modify the core structure.
- Esterification : The final step involves esterification where benzoic acid derivatives react with ethanol in the presence of acid catalysts to form the ethyl ester.
Case Studies
-
Anticancer Efficacy Study :
- Objective : To evaluate the anticancer properties against breast cancer cell lines.
- Methodology : Cell viability assays were conducted using MTT assays.
- Results : The compound demonstrated IC50 values comparable to established chemotherapeutics.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed.
- Results : Significant zones of inhibition were observed at concentrations as low as 10 µg/mL.
Q & A
Q. What synthetic methodologies are optimal for producing ethyl 4-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate with high yield and purity?
Methodological Answer:
- Step 1: Use a multi-step approach: (i) Synthesize the thieno[2,3-d]pyrimidin-4-one core via cyclocondensation of thiourea derivatives with α-keto esters under acidic conditions . (ii) Introduce the sulfanylacetamido group via nucleophilic substitution using 2-chloroacetamide intermediates.
- Step 2: Optimize reaction conditions (solvent, temperature, catalyst) to minimize byproducts. For example, dimethylformamide (DMF) at 80°C with potassium carbonate as a base improves sulfanyl group incorporation .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Table 1: Example Reaction Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 80 | K₂CO₃ | 78 | 97 |
| THF | 60 | NaHCO₃ | 52 | 88 |
| Ethanol | Reflux | None | 35 | 82 |
Q. How can researchers characterize the structure and confirm the identity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Verify the presence of key protons (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–8.0 ppm) and carbonyl carbons (δ 165–175 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 462.12 for C₁₉H₁₉N₃O₄S₂) .
- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of the thienopyrimidine and benzoate moieties .
Q. What are the primary biological targets or pathways associated with this compound?
Methodological Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinases or enzymes with thienopyrimidine-binding pockets (e.g., dihydrofolate reductase) .
- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC₅₀ values) and compare to reference drugs like methotrexate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
- Meta-Analysis: Compile data from peer-reviewed studies and normalize variables (e.g., cell line passage number, assay incubation time). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Experimental Replication: Reproduce conflicting studies under controlled conditions (e.g., standardized cell culture media, identical compound batches) to isolate variables like solvent effects (DMSO vs. ethanol) .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound’s derivatives?
Methodological Answer:
- SAR Workflow:
-
Modification: Synthesize analogs with variations in the sulfanylacetamido linker or benzoate ester group .
-
Testing: Evaluate analogs in enzyme inhibition assays (e.g., IC₅₀ for thymidylate synthase) and correlate substitutions with activity trends .
- Computational Modeling: Perform QSAR analysis using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Table 2: Example SAR Data for Analogues
Substituent (R) Thymidylate Synthase IC₅₀ (nM) LogP -CH₃ 45 2.1 -OCH₃ 28 1.8 -Cl 62 2.4
Q. How can researchers assess the compound’s stability under physiological conditions for preclinical studies?
Methodological Answer:
- Stability Studies:
- pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Plasma Stability: Incubate with human plasma (37°C, 1 hour) and quantify parent compound using a validated UPLC method .
Theoretical and Experimental Design Considerations
Q. How should researchers design experiments to investigate the compound’s mechanism of action?
Methodological Answer:
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
